1-(2,2,2-Trifluoroacetyl)azetidin-3-one
Overview
Description
“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is a chemical compound with the CAS Number: 1803610-57-2 . It has a molecular weight of 167.09 . The IUPAC name for this compound is 1-(2,2,2-trifluoroacetyl)azetidin-3-one .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is 1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is a powder . The compound should be stored at room temperature .
Scientific Research Applications
Application Summary
“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
Method of Application
The compound is synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
Results or Outcomes
The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove .
2. Agrochemicals
Application Summary
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, are used in the protection of crops from pests .
Method of Application
The specific method of application or experimental procedures for this use was not detailed in the source .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Synthesis of Heterocyclic Amino Acid Derivatives
Application Summary
“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
Method of Application
The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Results or Outcomes
The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
4. Synthesis of β-Lactam Ring
Application Summary
The azetidin-2-one ring, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, has given life-saving penicillin and cephalosporin antibiotics .
Method of Application
The specific method of application or experimental procedures for this use was not detailed in the source .
Results or Outcomes
Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .
5. Synthetic Chemistry of Azetidines
Application Summary
“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthetic chemistry of azetidines . Azetidines are immensely reactive and have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
Method of Application
The specific method of application or experimental procedures for this use was not detailed in the source .
Results or Outcomes
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
6. Synthesis of Spiro-Azetidin-2-One
Application Summary
The azetidin-2-one ring, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, has given life-saving penicillin and cephalosporin antibiotics .
Method of Application
The specific method of application or experimental procedures for this use was not detailed in the source .
Results or Outcomes
Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)azetidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKTFLTBNWJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)azetidin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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